Nicotinimidamide dihydrochloride

Description

Properties

IUPAC Name |

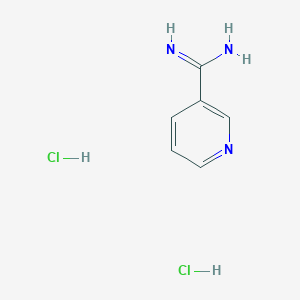

pyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3.2ClH/c7-6(8)5-2-1-3-9-4-5;;/h1-4H,(H3,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCNPHBZGNFQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinimidamide dihydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-carboxylic acid with ammonium chloride and a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of pyridine-3-carboximidamide dihydrochloride often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nicotinimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid.

Reduction: It can be reduced to form pyridine-3-carboximidine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridine-3-carboxylic acid.

Reduction: Pyridine-3-carboximidine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Nicotinimidamide dihydrochloride is a derivative of niacin (vitamin B3) and is characterized by the following chemical properties:

- IUPAC Name : 3-pyridinecarboximidamide hydrochloride

- Molecular Formula : C6H8ClN3

- Molecular Weight : 177.6 g/mol

- Physical Form : White to yellow powder or crystals

- Purity : Typically ≥95%

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted its role in synthesizing novel compounds with enhanced activity against this pathogen, indicating its potential as a lead compound for developing anti-tuberculosis drugs .

Mitochondrial Function and Quality Control

Research has shown that this compound plays a significant role in mitochondrial quality control. It has been linked to improving mitochondrial function, which is crucial in various metabolic disorders and diseases related to mitochondrial dysfunction .

Biochemical Mechanisms

The compound's mechanism of action includes:

- Inhibition of Histone Deacetylases (HDACs) : this compound has been shown to inhibit specific HDACs, which are involved in regulating gene expression and cellular functions. This inhibition can lead to increased acetylation of histones, promoting gene transcription related to cell survival and proliferation .

- Modulation of Cellular Signaling Pathways : It affects various signaling pathways that regulate cell metabolism and apoptosis, making it a candidate for further research in cancer therapy.

Case Study 1: Anti-Tuberculosis Activity

A study conducted on the synthesis of trifluoromethyl pyrimidinones demonstrated the efficacy of this compound in creating derivatives with significant anti-tubercular activity. The results showed that certain derivatives exhibited IC50 values comparable to existing treatments, suggesting that this compound could be pivotal in developing new anti-TB agents .

Case Study 2: Mitochondrial Health

In a study focusing on obesity-related mitochondrial dysfunction, this compound was found to enhance mitochondrial biogenesis and function. This suggests potential applications in treating obesity-related metabolic disorders by improving energy metabolism within cells .

Data Tables

Mechanism of Action

The mechanism of action of pyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1 Benzimidamide Hydrochloride Derivatives

- Examples : 4-Methylbenzimidamide hydrochloride (CAS 6326-27-8), 3-Methylbenzimidamide hydrochloride (CAS 20680-59-5) .

- Structural Similarities : Both feature amidine groups but substitute the pyridine ring in nicotinimidamide with a benzene ring.

- Key Differences : Benzimidamide derivatives lack the hydroxyl and piperidine substituents, reducing their hydrophilicity.

- Applications : Used as intermediates in organic synthesis and research chemicals, but lack documented therapeutic roles .

2.2 Procainamide Hydrochloride

- CAS : 614-39-1 .

- Structure : Contains a procaine backbone (aromatic amine + tertiary amine) linked to an amide group.

- Functional Contrast : Procainamide lacks an amidine group but shares the hydrochloride salt for enhanced solubility.

- Applications : Class IA antiarrhythmic agent, used to treat ventricular tachycardia. Unlike nicotinimidamide, it modulates sodium channels rather than PARP pathways .

2.3 Guanidine Hydrochloride

- CAS : 50-01-1 .

- Structure : A simple guanidine molecule (CH5N3) protonated with HCl.

- Comparison : Shares the hydrochloride salt and amidine-like (guanidine) group but lacks aromaticity or complex substituents.

- Applications: Protein denaturant in biotechnology; highly toxic compared to nicotinimidamide, limiting its therapeutic use .

2.4 Azoamidine Dihydrochloride Compounds

- Examples : 2,2’-Azobis(2-methylpropionamidine) dihydrochloride (CAS varies) .

- Structure : Contain dual amidine groups linked by an azo (-N=N-) bridge.

- Functional Role : Act as radical initiators in polymerization reactions. Unlike nicotinimidamide, their amidine groups facilitate redox reactivity rather than enzyme inhibition .

2.5 Cimetidine Amide Dihydrochloride

- CAS : 52568-80-6 .

- Structure : Derived from cimetidine (imidazole-based H2 antagonist) with an amidine modification.

- Contrast : The imidazole ring and thiourea group differentiate it from nicotinimidamide’s pyridine core.

Comparative Data Table

| Compound | CAS Number | Key Functional Groups | Molecular Formula (Salt) | Applications | Pharmacological Class |

|---|---|---|---|---|---|

| Nicotinimidamide dihydrochloride | 66611-37-8 | Pyridine, amidine, piperidine, dihydrochloride | C14H21N4O2·2HCl (est.) | PARP inhibition, cardiovascular research | PARP inhibitor |

| 4-Methylbenzimidamide HCl | 6326-27-8 | Benzene, amidine, hydrochloride | C8H9N3·HCl | Organic synthesis | None |

| Procainamide HCl | 614-39-1 | Aromatic amine, amide, hydrochloride | C13H21N3O·HCl | Antiarrhythmic therapy | Sodium channel blocker |

| Guanidine HCl | 50-01-1 | Guanidine, hydrochloride | CH5N3·HCl | Protein denaturation | Denaturant |

| 2,2’-Azobis(amidine) dihydrochloride | Varies | Azo bridge, amidine, dihydrochloride | C8H18N6·2HCl | Polymerization initiator | Industrial catalyst |

| Cimetidine Amide Dihydrochloride | 52568-80-6 | Imidazole, amidine, dihydrochloride | C11H16N6S·2HCl | Biochemical research | H2 receptor analog |

Key Research Findings

- This compound : Demonstrates cardioprotective effects in animal models by reducing oxidative stress and improving mitochondrial function .

- Procainamide HCl : Clinical trials confirm efficacy in suppressing ventricular arrhythmias but with a risk of lupus-like syndrome .

- Guanidine HCl : High toxicity limits therapeutic use, though it remains a staple in protein purification .

Biological Activity

Nicotinimidamide dihydrochloride is a compound derived from nicotinamide, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula CHClNO and a molecular weight of approximately 195.06 g/mol. The structure includes a nicotinamide moiety with two hydrochloride groups, enhancing its solubility in aqueous environments, which is crucial for biological applications.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of nicotinimidamide derivatives, including this compound.

- Mechanism of Action : The compound exhibits bacteriostatic effects against various strains of bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve interference with bacterial protein synthesis and cell wall integrity .

- Case Study : A study conducted by researchers demonstrated that this compound showed significant inhibition against MRSA in vitro, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | MRSA |

| Vancomycin | 32 | MRSA |

| Daptomycin | 8 | MRSA |

Antitubercular Activity

Research has also indicated that this compound has potential antitubercular activity.

- Study Findings : In a whole-cell screening assay against Mycobacterium tuberculosis, derivatives of nicotinimidamide showed promising results, suggesting that these compounds could be developed into effective treatments for tuberculosis .

Cytotoxicity and Safety Profile

While exploring the biological activities, it is essential to assess the cytotoxicity of this compound.

- Cytotoxicity Tests : Various studies have evaluated the cytotoxic effects on human cell lines. Results indicated that at therapeutic concentrations, the compound exhibited low cytotoxicity, making it a candidate for further development in therapeutic applications .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its solubility.

Q & A

Q. What are the key physicochemical properties of nicotinimidamide dihydrochloride, and how do they influence experimental design?

this compound (CAS 66611-37-8) is a crystalline solid with the molecular formula C₁₄H₂₄Cl₂N₄O₂ and a molecular weight of 351.27 g/mol. Its solubility in dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays requiring organic solvents, while its hygroscopic nature necessitates storage at -20°C under inert conditions to prevent degradation . When designing experiments, researchers should prioritize stability tests (e.g., thermal or pH-induced degradation) using validated methods like GC-FID or HPLC, as demonstrated in analogous studies on related dihydrochloride compounds .

Q. What validated analytical methods are available for quantifying this compound in biological matrices?

Gas chromatography with flame ionization detection (GC-FID) and high-performance liquid chromatography (HPLC) are widely used. For example, a GC-FID method validated for Tilorone dihydrochloride (a structurally similar compound) achieved linearity over 125–375 µg/mL with R² > 0.99, suggesting adaptability for this compound . HPLC protocols for dansyl chloride-derivatized amines (e.g., histamine dihydrochloride) could also be modified, using C18 columns and mobile phases like ammonium acetate/acetonitrile .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound across different experimental conditions?

Contradictions often arise from variations in pH, temperature, or matrix composition. A systematic approach includes:

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for thermal stability) and monitor via HPLC .

- Matrix Effects : Compare degradation rates in aqueous buffers vs. biological fluids (e.g., plasma) to identify confounding factors like protein binding .

- Statistical Validation : Use ANOVA or regression models to assess significance of observed differences, as applied in Camylofin dihydrochloride linearity studies .

Q. What experimental design considerations are critical for in vivo studies targeting this compound’s PARP-inhibitory effects?

Key considerations include:

- Dose Optimization : Preclinical studies for BGP-15 (a PARP inhibitor) recommend dose-ranging trials in rodent models, starting at 10 mg/kg and adjusting based on toxicity markers (e.g., weight loss >20% indicates overdosing) .

- Endpoint Selection : Measure H3K4/H3K9 methylation via ChIP-seq or immunofluorescence to confirm target engagement, as validated in LSD1 inhibitor studies .

- Blinding and Randomization : Follow NIH guidelines for preclinical research to minimize bias, including randomization of treatment groups and blinded data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.